molecular formula C25H22N2O4 B5386785 8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B5386785
M. Wt: 414.5 g/mol
InChI Key: MVLXWVAJODRXME-UHFFFAOYSA-N
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Description

8-Methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] (hereafter referred to as the target compound) is a spiropyran derivative characterized by a spirocyclic framework with methoxy, dimethyl, nitro, and phenyl substituents. Spiropyrans are photochromic molecules that undergo reversible structural changes under light exposure, making them valuable in optoelectronics, sensing, and stimuli-responsive materials . The target compound’s unique substitution pattern distinguishes it from simpler spiropyrans, influencing its electronic properties, solubility, and photochromic behavior.

Properties

IUPAC Name

8-methoxy-3',3'-dimethyl-6-nitro-1'-phenylspiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(27(28)29)16-22(30-3)23(17)31-25/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLXWVAJODRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid. This is followed by the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for this compound primarily involves its photochromic properties. When exposed to UV light, the compound undergoes a reversible isomerization, changing from a closed spiropyran form to an open merocyanine form. This change alters its optical properties, making it useful in various applications such as optical data storage and signal transduction .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure includes a methoxy group at position 8 , nitro group at position 6 , and a phenyl group at position 1' . Key analogs and their structural differences are summarized below:

Compound Name Substituents Key Structural Differences Reference
8-Methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] (SP1) Methoxy (8), nitro (6), trimethyl (1',3',3') Lacks phenyl group at 1'
3-(3′,3′-Dimethyl-6-nitrospiro[chromene-2,2′-indole]-1′-yl) propanoic acid Carboxylic acid (propanoic acid at 1') Replaces phenyl with carboxylic acid
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'-yl)ethanol Ethanol substituent at 1' Hydrophilic hydroxyl vs. hydrophobic phenyl
Methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate Chloro (5'), formyl (8), hydroxy (5), methyl ester (6) Additional chloro and formyl groups

Key Observations :

  • The phenyl group at position 1' in the target compound enhances steric bulk and hydrophobicity compared to SP1 or ethanol/acid derivatives .
  • Methoxy and nitro groups are common in photochromic spiropyrans, stabilizing the merocyanine form via electron-withdrawing effects .

Key Observations :

  • Yields for spiropyrans range widely; the absence of phenyl groups (e.g., SP1) may simplify synthesis compared to the target compound .
  • Carboxylic acid derivatives (e.g., SP-COOH) are often functionalized post-synthesis for surface immobilization .

Spectroscopic and Photochromic Properties

Table 1: Spectroscopic Data Comparison
Compound λexem (nm) Key NMR Shifts (¹H/¹³C) IR Features
Target Compound Not reported Likely δ 6.5–8.5 (aromatic H), δ 1.2–1.5 (CH₃) Nitro (~1520 cm⁻¹), C-O (~1250)
SP-COOH 585/630 (ethanol) δ 1.25 (CH₃), δ 2.5 (CH₂-COOH) Carboxylic acid (~1700 cm⁻¹)
SP1 Not reported δ 1.3 (CH₃), δ 6.8–7.2 (chromene H) Nitro, C-O
Ethanol Derivative () Not reported δ 3.6 (CH₂-OH), δ 1.3 (CH₃) Hydroxyl (~3400 cm⁻¹)

Key Observations :

  • The nitro group in all compounds contributes to strong absorption in UV-Vis spectra, critical for photochromism .
  • SP-COOH exhibits fluorescence at 630 nm, while the target compound’s phenyl group may redshift absorption due to extended conjugation .

Key Observations :

  • The phenyl group in the target compound may improve compatibility with hydrophobic matrices (e.g., liquid crystals) .
  • SP-COOH and ethanol derivatives are better suited for aqueous or hydrophilic systems due to polar substituents .

Biological Activity

Overview

8-Methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] is a complex organic compound belonging to the class of spiropyrans. This compound has garnered attention due to its diverse biological activities, including its potential applications in medicinal chemistry, photochemistry, and as a photochromic dye. The following sections will detail its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC25H22N2O4
Molecular Weight414.5 g/mol
IUPAC Name6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole]
InChI KeyBRICFEMJCYYVKO-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that various derivatives of spiropyrans exhibit significant antimicrobial properties. For instance, in a study involving Candida albicans, a related compound demonstrated a minimum inhibitory concentration (MIC) of 7.8 µg/mL and effectively inhibited virulence factors such as adherence to epithelial cells and germ tube formation . Although specific data on 8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] is limited, its structural similarity to other active compounds suggests potential antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 1.08 to 1.48 µg/mL against human colon carcinoma (HCT-116) cells . While direct studies on the cytotoxicity of 8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] are scarce, the presence of methoxy and nitro groups in its structure may enhance its activity against cancer cells.

Potential Applications

1. Medicinal Chemistry

  • The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal agents.

2. Photochemistry

  • Its photochromic properties allow it to be utilized in optical devices and sensors that respond to light stimuli.

3. Drug Delivery Systems

  • The controlled release capabilities associated with photoactive compounds suggest potential applications in targeted drug delivery systems where light can trigger the release of therapeutic agents.

Study on Antifungal Activity

A study demonstrated that related chromanone derivatives significantly inhibited C. albicans at concentrations ranging from 0.49 to 250 µg/mL. The structural analysis indicated that modifications in the chromene moiety could enhance antifungal activity .

Cytotoxicity Screening

In another investigation, several spiropyran derivatives were tested against various cancer cell lines using the MTT assay. Compounds similar to 8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] exhibited promising cytotoxicity profiles, suggesting that structural modifications could lead to enhanced therapeutic agents for cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this spirocyclic compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted indole precursors (e.g., 1,3,3-trimethyl-2-methyleneindoline) with nitro-substituted salicylaldehyde derivatives under reflux in ethanol or acetonitrile .
  • Step 2 : Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences. Catalysts like palladium or potassium permanganate may enhance yield .
  • Step 3 : Purification via column chromatography using silica gel and dichloromethane/ethyl acetate gradients to isolate the spirocyclic product .
    Key challenges : Low solubility of intermediates and stereo-specific control during spiro-ring formation .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and spiro-junction integrity (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects) .
  • X-ray Crystallography : Resolves ambiguities in spirocyclic geometry and crystallographic packing .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~380–400 g/mol) .
    Note : Differential Scanning Calorimetry (DSC) can assess thermal stability, which is critical for photochromic applications .

Advanced: How do substituents (methoxy, nitro, phenyl) modulate photochromic properties?

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing the merocyanine (MC) open form and accelerating ring-opening kinetics under UV light .
  • Methoxy Group : Electron-donating nature increases the energy barrier for thermal reversion (closed spiro form), improving fatigue resistance .
  • Phenyl Substituent : Steric hindrance at the 1'-position may reduce aggregation in polymeric matrices, as observed in spiropyran-doped liquid crystals .
    Methodological Insight : UV-Vis kinetics (e.g., monitoring absorbance at 550–600 nm for MC form) quantify isomerization rates .

Advanced: How can contradictions in reported quantum yields of photoisomerization be resolved?

Discrepancies often arise from:

  • Solvent Polarity : Polar solvents (e.g., ethanol) stabilize the zwitterionic MC form, increasing apparent quantum yields vs. nonpolar media .
  • Measurement Techniques : Use actinic light sources with calibrated intensity (e.g., 365 nm LED) and ensure dark-adapted initial states .
  • Impurities : Trace solvents (e.g., residual DMF) may quench excited states; rigorous purification via recrystallization is advised .

Advanced: What strategies improve stability under repeated light cycling for material science applications?

  • Polymer Encapsulation : Copolymerization with methacrylate monomers (e.g., tri-methacrylate spiropyran derivatives) reduces photodegradation by restricting molecular motion .
  • Hybrid Matrices : Embedding in poly(vinyl alcohol) (PVA) or liquid crystals (e.g., ZLI-1639) enhances fatigue resistance by stabilizing the MC form .
  • Additive Engineering : Antioxidants (e.g., BHT) mitigate oxidative degradation during prolonged UV exposure .

Basic: What are the primary challenges in post-synthetic purification?

  • Low Solubility : The spirocyclic structure often requires polar aprotic solvents (e.g., DMSO) for dissolution, complicating column chromatography .
  • Byproduct Formation : Nitro-reduction byproducts may co-elute; gradient elution with hexane/ethyl acetate (70:30 to 50:50) improves separation .

Advanced: How does the spirocyclic architecture influence electronic properties?

  • Conjugation Disruption : The spiro-junction isolates the indole and chromene moieties, limiting π-conjugation and blue-shifting absorbance peaks compared to linear analogs .
  • Computational Insight : Density Functional Theory (DFT) calculations reveal localized HOMO-LUMO transitions on the nitro-substituted chromene ring, critical for tuning photoresponsive behavior .

Advanced: What role does solvent polarity play in photoisomerization kinetics?

  • Polar Solvents (e.g., Ethanol) : Stabilize the zwitterionic MC form via solvation, accelerating ring-opening but slowing thermal reversion (e.g., t1/2t_{1/2} increases from 30s in hexane to 120s in ethanol) .
  • Nonpolar Media (e.g., Toluene) : Favor the closed spiro form, requiring higher UV intensity for activation .
    Methodology : Solvent parameterization using the Reichardt polarity scale (ET(30)E_T(30)) correlates with kinetic data .

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